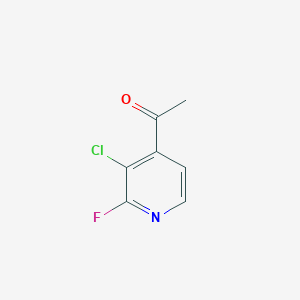
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a methyl ester group at the 4 position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate typically involves the bromination of 9,10-dihydrophenanthrene followed by esterification. One common method is the palladium-catalyzed Heck reaction, which is used to introduce the bromine atoms into the phenanthrene ring . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, typically dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding 9,10-dihydrophenanthrene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene.
Substitution: Various substituted phenanthrene derivatives, depending on the nucleophile used.
科学的研究の応用
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate involves its interaction with cellular components. The bromine atoms and the ester group play crucial roles in its reactivity. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects . Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Methyl-3,4-dihydroxybenzoate: Another methyl ester derivative with hydroxyl groups instead of bromine atoms.
9,10-dihydrophenanthrene-2,4,7-triol: A phenanthrene derivative with hydroxyl groups at different positions.
Uniqueness
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate is unique due to the presence of bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its cytotoxic potential compared to non-brominated analogs.
特性
CAS番号 |
26847-76-7 |
|---|---|
分子式 |
C16H12Br2O2 |
分子量 |
396.07 g/mol |
IUPAC名 |
methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12Br2O2/c1-20-16(19)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(17)15(11)18/h2-8,14-15H,1H3 |
InChIキー |
CLKBDWJCCYETQY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C(C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


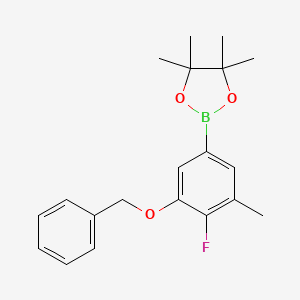
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
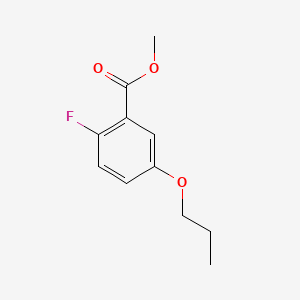
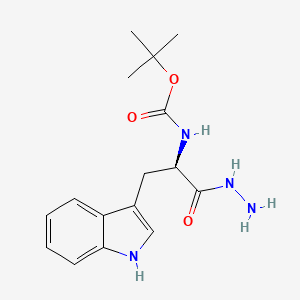
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
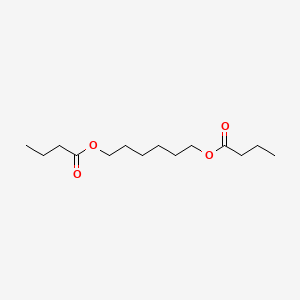
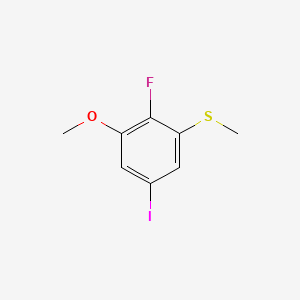
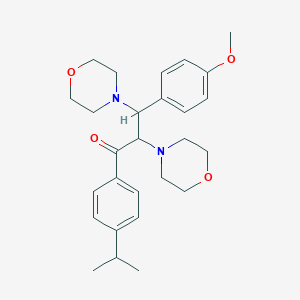
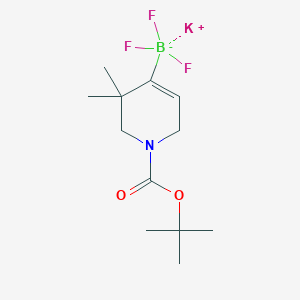
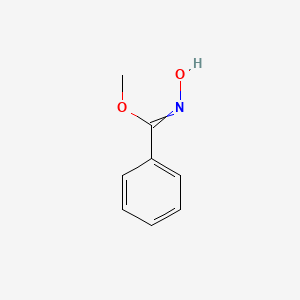
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)

![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
